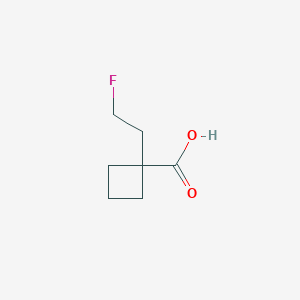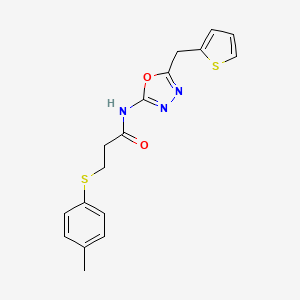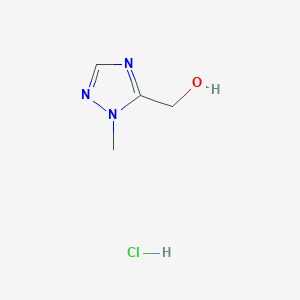![molecular formula C22H18N6O2S B2485487 5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1215407-58-1](/img/structure/B2485487.png)
5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. While the specific compound "5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" does not have direct matches in the reviewed literature, related compounds provide insight into the chemical and physical properties, synthesis methods, and potential applications of similar heterocyclic compounds.
Synthesis Analysis
Synthesis methods for related heterocyclic compounds often involve multi-step reactions, including cyclization, substitution, and condensation reactions. For example, Borisov et al. (2009) described the parallel liquid-phase synthesis of various substituted pyrazoles and pyrimidines, showcasing the versatility and adaptability of synthetic strategies for similar heterocyclic compounds (Borisov et al., 2009).
科学的研究の応用
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated moderate to outstanding antimicrobial activities against a variety of bacteria and fungi. Notably, certain compounds exhibited superior activity compared to standard antibiotics, suggesting potential use as lead compounds for antimicrobial agent development (El-sayed et al., 2017). Another study explored the antimicrobial properties of pyrimidine derivatives when incorporated into surface coatings and printing ink paste, showing significant antimicrobial effects (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines have also been investigated for their potential as anticancer and anti-inflammatory agents. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested, showing promise in both cytotoxic and anti-inflammatory capacities (Rahmouni et al., 2016). Another study highlighted the synthesis of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, evaluating their potential as anti-inflammatory agents, with some compounds showing superior activity compared to standard treatments (Yewale et al., 2012).
Antitubercular Activity
Research into pyrazolo[3,4-d]pyrimidines extends to antitubercular applications, with novel derivatives being synthesized and evaluated for activity against Mycobacterium tuberculosis. Studies demonstrate that certain compounds exhibit pronounced antitubercular activity, suggesting their potential in developing new treatments for tuberculosis (Kamdar et al., 2011).
Corrosion Inhibition
The utility of pyrazolo[3,4-d]pyrimidine derivatives extends to materials science, particularly in corrosion inhibition. Compounds derived from pyrazolopyrimidine have been evaluated for their efficiency in inhibiting corrosion on metal surfaces, demonstrating that these compounds can significantly enhance the corrosion resistance of metals (Abdel Hameed et al., 2020).
特性
IUPAC Name |
1-(4-methylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S/c1-14-3-7-16(8-4-14)28-21-18(11-24-28)22(29)27(13-23-21)12-19-25-20(26-30-19)15-5-9-17(31-2)10-6-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBNGLBQXIPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)


![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)
![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)
![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)